![molecular formula C30H28O4S2 B14660408 1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol CAS No. 41134-84-3](/img/structure/B14660408.png)
1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol is a complex organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to a dihydroanthracene core
Méthodes De Préparation
The synthesis of 1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol typically involves multiple steps. One common method includes the reaction of 4-methoxyphenyl thiol with 9,10-dimethyl-9,10-dihydroanthracene-9,10-dione under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Analyse Des Réactions Chimiques
1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the sulfanyl groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
Applications De Recherche Scientifique
1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress plays a role.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and resistance to oxidation.
Mécanisme D'action
The mechanism of action of 1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol involves its interaction with molecular targets through its sulfanyl and methoxy groups. These interactions can lead to the modulation of enzyme activity, inhibition of oxidative processes, and stabilization of reactive intermediates. The compound’s ability to donate or accept electrons makes it a versatile agent in various biochemical pathways.
Comparaison Avec Des Composés Similaires
1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol can be compared with similar compounds such as:
Bis(4-methoxyphenyl)sulfane: This compound shares the methoxyphenyl sulfanyl groups but lacks the dihydroanthracene core, resulting in different chemical properties and applications.
Bis(4-hydroxyphenyl)sulfone:
1,2-Bis[(4-methoxyphenyl)ethynyl]benzene: This compound has similar methoxyphenyl groups but is structured around an ethynyl-benzene core, offering different electronic properties and applications.
The uniqueness of this compound lies in its combination of functional groups and core structure, which provides a distinct set of chemical and physical properties .
Propriétés
Numéro CAS |
41134-84-3 |
|---|---|
Formule moléculaire |
C30H28O4S2 |
Poids moléculaire |
516.7 g/mol |
Nom IUPAC |
1,8-bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethylanthracene-9,10-diol |
InChI |
InChI=1S/C30H28O4S2/c1-29(31)23-7-5-9-25(35-21-15-11-19(33-3)12-16-21)27(23)30(2,32)28-24(29)8-6-10-26(28)36-22-17-13-20(34-4)14-18-22/h5-18,31-32H,1-4H3 |
Clé InChI |
CCYFSVSJVUFYIM-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C(=CC=C2)SC3=CC=C(C=C3)OC)C(C4=C1C=CC=C4SC5=CC=C(C=C5)OC)(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



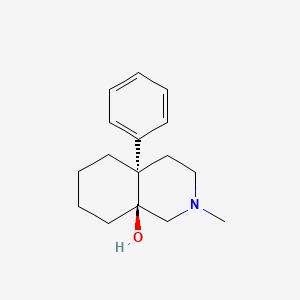
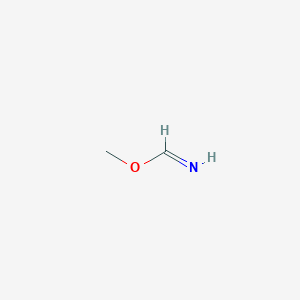
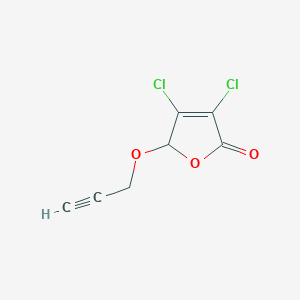
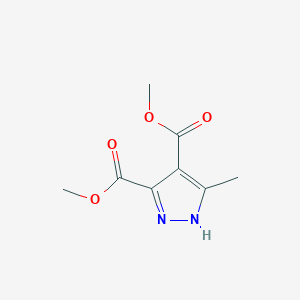
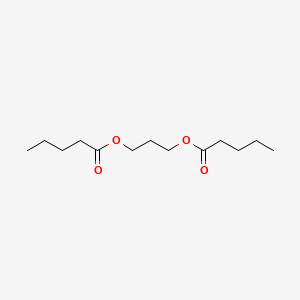
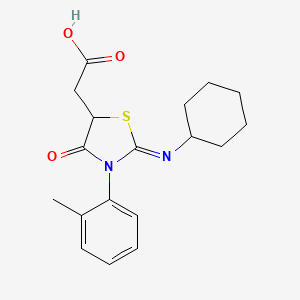
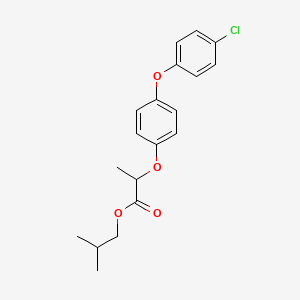
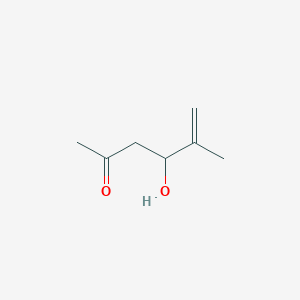
![4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol](/img/structure/B14660373.png)
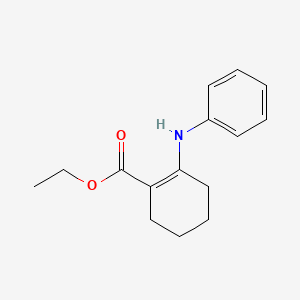
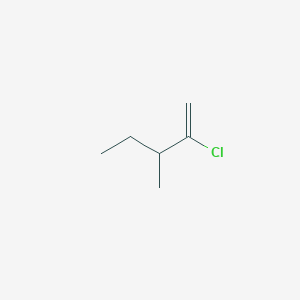
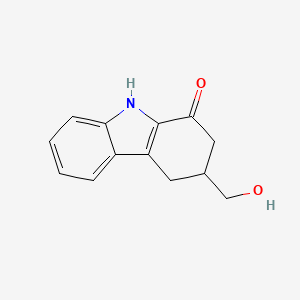
![2,4-diphenyl-9H-pyrido[2,3-b]indole](/img/structure/B14660413.png)
